molecular formula C10H18N4 B13068670 5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13068670
M. Wt: 194.28 g/mol
InChI Key: ZOIWAPNLCKABIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazol-3-amine class, characterized by a 5-methyl-substituted pyrazole core and a 1-methylpyrrolidin-2-ylmethyl substituent at the N1 position.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

5-methyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H18N4/c1-8-6-10(11)12-14(8)7-9-4-3-5-13(9)2/h6,9H,3-5,7H2,1-2H3,(H2,11,12)

InChI Key

ZOIWAPNLCKABIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCCN2C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole with a suitable pyrrolidine derivative. One common method includes the use of 1-methylpyrrolidine-2-carboxaldehyde as a starting material, which undergoes a condensation reaction with 5-methyl-1H-pyrazole in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives .

Scientific Research Applications

5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
Target: 5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine C₁₁H₁₉N₃* ~193.29* 1-Methylpyrrolidin-2-ylmethyl Enhanced solubility (polar pyrrolidine), hydrogen-bonding capability
5-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine () C₁₂H₁₅N₃ 201.27 3-Methylbenzyl Lipophilic (aromatic), screening compound (biological activity implied)
5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine () C₉H₁₁N₄ 175.21 Pyridin-2-yl Basic nitrogen, potential for π-π stacking, moderate solubility
5-Methyl-1-{pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine () C₁₀H₁₄N₆ 218.26 Pyrrolotriazole High nitrogen content, rigid structure (possible kinase inhibition)
5-Methyl-1-[2-(triazoloazepin-3-yl)ethyl]-1H-pyrazol-3-amine () C₁₃H₂₀N₆ 260.35 Triazoloazepine-ethyl Extended heterocycle (increased MW, potential CNS penetration challenges)

*Inferred from structural similarity.

Substituent Impact on Functionality

  • Pyrrolidine vs. Benzyl : The target compound’s pyrrolidine group improves solubility compared to the lipophilic 3-methylbenzyl analog (), making it more suitable for aqueous environments. However, the benzyl group may enhance membrane permeability in biological systems .
  • Pyridine vs. Pyrrolidine : The pyridin-2-yl substituent () introduces aromaticity and basicity, favoring interactions with charged residues in proteins. In contrast, the pyrrolidine’s flexibility may enable conformational adaptability in binding pockets .
  • Complex Heterocycles : The triazoloazepine derivative () has a higher molecular weight and structural rigidity, which could limit bioavailability but enhance target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.